2,6-Dichloro-8,9-dimethyl-9H-purine is a synthetic compound classified under purine derivatives, which are significant in various biological processes and pharmaceutical applications. Its chemical formula is , with a molecular weight of 217.05 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of other biologically active molecules.
The compound is categorized as a purine derivative, which includes a variety of nitrogen-containing heterocycles that are fundamental to biochemistry. Purines play critical roles in cellular functions, including energy transfer (as ATP), signaling (as cyclic AMP), and as constituents of nucleic acids (DNA and RNA) .
The synthesis of 2,6-dichloro-8,9-dimethyl-9H-purine typically involves chlorination reactions of purine derivatives. One common method includes:
The reaction conditions often require careful temperature control and may involve solvents such as dichloromethane or acetonitrile to enhance solubility and reaction efficiency. The purification of the final product can be accomplished using techniques like recrystallization or chromatography .
The molecular structure of 2,6-dichloro-8,9-dimethyl-9H-purine features a bicyclic structure consisting of a fused imidazole and pyrimidine ring system. The presence of two chlorine atoms at positions 2 and 6 significantly influences its reactivity and biological activity.
The compound can participate in various chemical reactions typical for purines, including:
These reactions are often facilitated by using strong bases or alkylating agents under specific conditions to ensure high yields and selectivity.
The mechanism of action for compounds like 2,6-dichloro-8,9-dimethyl-9H-purine often involves their role as enzyme inhibitors. For example:
Studies have shown that similar purine derivatives exhibit significant inhibitory effects on various kinases, making them valuable in cancer therapy research .
Relevant data regarding its solubility and stability are crucial for its application in drug formulation .
2,6-Dichloro-8,9-dimethyl-9H-purine is primarily used in medicinal chemistry as:
2,6-Dichloro-8,9-dimethyl-9H-purine (CAS Registry Number: 1474018-06-8) represents a strategically modified purine scaffold characterized by halogenation at positions 2 and 6 and alkylation at the 8-nitrogen and 9-nitrogen atoms. Its systematic IUPAC name, 2,6-dichloro-8,9-dimethyl-9H-purine, precisely defines the substitution pattern critical to its chemical behavior. The molecular formula (C₇H₆Cl₂N₄) and molecular weight (217.06 g/mol) are well-documented [1]. This compound belongs to the 9H-purine family, where the hydrogen atom at the 9-position is replaced by a methyl group, and an additional methyl group resides at the 8-position, distinguishing it from simpler dichloropurine analogs [7] [8].
The structural architecture features a bicyclic purine core with chlorine atoms at the 2- and 6-positions – sites known for nucleophilic displacement reactions. The 8,9-dimethylation confers steric and electronic modulation, influencing reactivity and molecular recognition properties. Key identifiers include:
Table 1: Structural Comparison of Representative Dichloropurine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
---|---|---|---|---|
2,6-Dichloro-8,9-dimethyl-9H-purine | 1474018-06-8 | C₇H₆Cl₂N₄ | 217.06 | 2-Cl, 6-Cl, 8-CH₃, 9-CH₃ |
2,6-Dichloro-9-methyl-9H-purine | 2382-10-7 | C₆H₄Cl₂N₄ | 203.03 | 2-Cl, 6-Cl, 9-CH₃ |
2,6-Dichloro-8-methyl-9H-purine | 57476-37-6 | C₆H₄Cl₂N₄ | 203.03 | 2-Cl, 6-Cl, 8-CH₃ |
2,6-Dichloro-9-isopropyl-8-methyl-9H-purine | 1313026-86-6 | C₉H₁₀Cl₂N₄ | 245.11 | 2-Cl, 6-Cl, 8-CH₃, 9-CH(CH₃)₂ |
This compound typically requires cold-chain storage (2–8°C under inert atmosphere) to maintain stability, reflecting its sensitivity to environmental degradation [1]. Its classification situates it within a broader family of purine analogs investigated for modulating biochemical pathways through targeted interactions with purine-binding enzymes and receptors.
The 2,6-dichloropurine core serves as a versatile pharmacophore for developing kinase inhibitors, leveraging its capacity for selective derivatization. The presence of halogen atoms at C2 and C6 provides sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions), enabling efficient introduction of aryl, heteroaryl, or alkyl substituents to optimize target affinity and selectivity . The 8,9-dimethyl modifications in this specific analog impose conformational constraints and alter electron distribution, potentially enhancing binding to ATP-binding pockets within kinase domains.
Research indicates that such substitutions influence:
Table 2: Strategic Modifications of 2,6-Dichloropurine Scaffolds for Kinase Inhibitor Development
Modification Site | Chemical Strategy | Biological Rationale | Exemplar Coupling Reaction |
---|---|---|---|
C2 | Suzuki cross-coupling | Introduces aromatic pharmacophores for π-stacking | With arylboronic acids in H₂O/MeCN |
C6 | Nucleophilic substitution | Adds amine-containing side chains for H-bonding | With aliphatic/aromatic amines |
N7/N9 | Alkylation/arylation | Modulates pKa and membrane permeability | Alkyl halides under basic conditions |
C8 | Electrophilic substitution | Enhances steric complementarity in hydrophobic regions | Halogenation or alkylation |
The unsubstituted 2,6-dichloropurine (CAS 5451-40-1) has demonstrated utility in synthesizing adenosine receptor ligands and kinase inhibitors via cross-coupling methodologies . The 8,9-dimethyl variant extends this utility by blocking metabolic inactivation sites while potentially conferring selectivity toward specific kinase families (e.g., cyclin-dependent kinases or tyrosine kinases). Current research explores its incorporation into hybrid molecules where the purine core acts as a hinge-binding motif, with C2/C6 modifications extending toward allosteric kinase pockets. Synthesis protocols emphasize controlled temperature and anhydrous conditions to preserve reactive chlorine sites for downstream functionalization [1] [3]. This positions 2,6-dichloro-8,9-dimethyl-9H-purine as a sophisticated intermediate for generating targeted libraries in kinase inhibitor discovery campaigns.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1